N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group, a chloro (-Cl) substituent, and a methoxy (-OCH₃) group on its aromatic rings. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety (-SO₂NH-) contributes to hydrogen bonding and target interactions, common in bioactive molecules .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c1-9-3-6-13(23-2)14(7-9)24(21,22)20-12-8-10(15(17,18)19)4-5-11(12)16/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWYPYUNZWDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonamide group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate reagents and catalysts is crucial for achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules, emphasizing substituent variations and their implications:
Key Observations:
- Sulfonamide vs. Carboxamide/Benzamide: Sulfonamides (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides (), influencing target binding and solubility .
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance oxidative stability and lipophilicity, critical for agrochemical persistence (e.g., PP 199 in ) .
- Substituent Position: The 2-methoxy-5-methyl configuration in the target compound may reduce steric hindrance compared to bulkier groups (e.g., naphthalene in ), improving membrane permeability.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C15H14ClF3N2O3S and a molecular weight of 366.79 g/mol. Its structure features a sulfonamide group, which is known for its biological significance, particularly in antibacterial and antitumor activities.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on specific biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamides have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is often associated with enhanced potency against cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | Apoptosis |
| Compound B | A-431 | 1.98 | Cell Cycle Arrest |
| This compound | MCF-7 | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the sulfonamide group can significantly influence the biological activity of the compound. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression.
Key Findings:
- Trifluoromethyl Group : Increases potency by enhancing interactions with target proteins.
- Methoxy Group : Contributes to the overall electronic properties, influencing solubility and bioavailability.
- Sulfonamide Moiety : Essential for biological activity, particularly in inhibiting enzyme functions related to tumor growth.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study 1 : A study on a related sulfonamide revealed that it effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Case Study 2 : Another investigation highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation, demonstrating a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
